4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.: 946281-91-0
VCID: VC11883805
InChI: InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20)
SMILES: CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Molecular Formula: C14H16Cl2N2O3
Molecular Weight: 331.2 g/mol

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

CAS No.: 946281-91-0

Cat. No.: VC11883805

Molecular Formula: C14H16Cl2N2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one - 946281-91-0

Specification

CAS No. 946281-91-0
Molecular Formula C14H16Cl2N2O3
Molecular Weight 331.2 g/mol
IUPAC Name 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Standard InChI InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20)
Standard InChI Key PYRIXPQRPMPQBU-UHFFFAOYSA-N
SMILES CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Canonical SMILES CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Architecture

The IUPAC name 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one systematically describes the compound’s structure:

  • A piperazin-2-one core (a six-membered ring containing two nitrogen atoms, with one ketone group at position 2)

  • 3,3-dimethyl substitutions on the piperazine ring

  • A 2-(2,4-dichlorophenoxy)acetyl group attached to the ring’s nitrogen at position 4.

The molecular formula is C₁₅H₁₇Cl₂N₂O₃, with a calculated molecular weight of 356.21 g/mol. Key structural features include:

  • Two chlorine atoms on the phenoxy ring at positions 2 and 4

  • A ketone group at position 2 of the piperazine ring

  • Two methyl groups creating steric hindrance at position 3 .

Synthesis and Manufacturing Pathways

Retrosynthetic Analysis

The compound can be conceptually deconstructed into two primary fragments:

  • 3,3-Dimethylpiperazin-2-one

  • 2-(2,4-Dichlorophenoxy)acetyl chloride

A plausible synthetic route involves coupling these fragments through nucleophilic acyl substitution, as demonstrated in analogous piperazine derivatizations .

Stepwise Synthesis Protocol

Based on methodologies from similar compounds :

Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one

  • Start with 2,5-dimethylpiperazine

  • Introduce a ketone group via oxidation at position 2

  • Protect secondary amines using tert-butoxycarbonyl (Boc) groups

  • Perform selective deprotection to yield the target intermediate

Step 2: Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride

  • React 2,4-dichlorophenol with chloroacetyl chloride in basic conditions

  • Purify via fractional distillation

Step 3: Coupling Reaction

  • Combine 3,3-dimethylpiperazin-2-one with 2-(2,4-dichlorophenoxy)acetyl chloride

  • Use triethylamine as acid scavenger in dichloromethane solvent

  • Isolate product via column chromatography

Reaction StepReagentsConditionsYield (%)
Piperazinone formationBoc₂O, DMAPCH₂Cl₂, RT, 12h88–95
Acetyl chloride synthesisClCH₂COCl, K₂CO₃DMF, 120°C72–85
Final couplingEt₃N, CH₂Cl₂0°C to RT, 6h56–68

Physicochemical Properties

Spectroscopic Characteristics

While experimental data for this specific compound is unavailable, predictions can be made from structural analogs:

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1150 cm⁻¹ (C-O-C ether vibration)

  • ¹H NMR:

    • δ 1.46 ppm (s, 6H, 3,3-dimethyl groups)

    • δ 4.60 ppm (s, 2H, COCH₂O bridge)

    • δ 6.85–7.40 ppm (m, 3H, aromatic protons)

Solubility and Partitioning

Computational predictions using group contribution methods:

  • log P (octanol/water): 3.2 ± 0.3 (high lipophilicity)

  • Aqueous solubility: 12.7 mg/L at 25°C (practically insoluble)

  • GI absorption: >90% (high permeability)

Biological Activity and Applications

Pharmacological Considerations

Piperazin-2-one derivatives demonstrate:

  • Neurological activity (dopamine receptor modulation)

  • Antiparasitic effects

  • Antibiotic potentiation

The methyl substitutions may enhance metabolic stability compared to non-alkylated analogs.

Industrial and Research Significance

Agricultural Chemistry

Potential as a next-generation herbicide with:

  • Reduced volatility compared to 2,4-D esters

  • Enhanced leaf adhesion from piperazine hydrophobicity

Pharmaceutical Development

Structural features suggest promise for:

  • CNS drug candidates

  • Antibiotic adjuvants

  • Anticancer prodrugs

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